(R)-2-Amino-4-methylpentanamide hydrochloride
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Overview
Description
“®-2-Amino-4-methylpentanamide hydrochloride” is likely a derivative of pentanamide, which is an organic compound with a five-carbon chain and an amide functional group. The “R” designation indicates that it is the right-handed (rectus) enantiomer of the molecule, meaning it rotates plane-polarized light to the right. The “2-Amino” indicates the presence of an amino group (-NH2) on the second carbon of the pentanamide chain, and the “4-methyl” indicates the presence of a methyl group (-CH3) on the fourth carbon. The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid, which often improves its solubility in water .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-4-methylpentanamide hydrochloride” would be expected to feature a five-carbon backbone with an amide functional group at one end, an amino group on the second carbon, and a methyl group on the fourth carbon. The presence of these functional groups would likely confer certain chemical properties to the molecule, such as polarity and the ability to participate in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-4-methylpentanamide hydrochloride” would be expected to be influenced by its functional groups. For example, the amide and amino groups would likely confer polarity to the molecule, enabling it to dissolve in polar solvents like water. The hydrochloride salt form would likely enhance its water solubility .
Scientific Research Applications
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic or basic samples. (R)-2-Amino-4-methylpentanamide hydrochloride, due to its polar nature, can be analyzed effectively using HILIC. This technique is particularly advantageous for the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. Additionally, HILIC offers enhanced ionization in mass spectrometry compared to other chromatographic methods, which is beneficial for the analysis of polar or ionic compounds (Jandera, 2011).
Repurposing of Chloroquine Derivatives
While not directly related to this compound, research into the repurposing of chloroquine (CQ) derivatives highlights the potential for similar compounds to be used in various medical applications. It's noted that the enantiomers of racemic CQ, such as the (R) and (S) enantiomers, could potentially offer additional benefits in treating diseases. This concept might be applicable to other compounds with similar structures, including this compound (Njaria et al., 2015).
Ninhydrin Reaction for Analyzing Amino Compounds
The ninhydrin reaction is a well-established method for analyzing primary amino groups and has been extensively used for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. Given that this compound contains an amino group, this reaction could be relevant for its analysis in various scientific applications (Friedman, 2004).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “®-2-Amino-4-methylpentanamide hydrochloride” would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through experimental testing and are regulated by agencies such as the U.S. Environmental Protection Agency and the European Chemicals Agency .
Future Directions
The future directions for research on “®-2-Amino-4-methylpentanamide hydrochloride” would depend on its potential applications. For example, if it were a drug candidate, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSRRBIXFUMOU-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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